abciximab
Description
Propriétés
Numéro CAS |
143653-53-6 |
|---|---|
Formule moléculaire |
C24H26OS2Sn |
Origine du produit |
United States |
Molecular Architecture and Engineering Research
Structural Characterization of the Abciximab Fab Fragment
This compound is characterized by its specific Fab fragment structure, which confers distinct advantages in its biological activity and research utility.
Chimeric Human-Murine Monoclonal Antibody (7E3 Fab) Origin and Design
This compound, also known as c7E3 Fab or ReoPro®, originated from the murine monoclonal antibody 7E3. guidetopharmacology.orgjacc.orgbioline.org.brabxis.comrxlist.com To reduce its immunogenicity in humans, the murine 7E3 antibody was engineered into a chimeric form. guidetopharmacology.orgjacc.orgabxis.comcreative-biolabs.comnews-medical.net This chimerization process involves replacing the constant regions of the mouse antibody with human IgG constant regions, while retaining the murine variable domains responsible for antigen binding. creative-biolabs.comnews-medical.netevitria.comazolifesciences.comuzh.ch This design results in a chimeric antibody that is approximately 67% human, comprising four rodent variable domains and eight human constant domains. azolifesciences.comuzh.ch The Fab fragment, specifically, is a 47,615 dalton fragment of this chimeric antibody. rxlist.comdrugs.com
Antibody Engineering Methodologies and Immunogenicity Studies
The development of this compound involved specific antibody engineering methodologies aimed at optimizing its therapeutic profile, including efforts to reduce immunogenicity.
Principles of Chimerization for Reduced Immunogenicity
Chimerization is an antibody engineering technique developed to reduce the immunogenicity of non-human antibodies when used in human patients. creative-biolabs.comnews-medical.netevitria.comazolifesciences.com The core principle involves replacing the constant regions of a non-human (e.g., murine) antibody with corresponding human constant regions. creative-biolabs.comnews-medical.netevitria.comazolifesciences.com This process makes the antibody more "human-like," thereby decreasing the likelihood of an immune response in the patient. creative-biolabs.comnews-medical.netevitria.comazolifesciences.com By retaining the non-human variable domains, the antibody maintains its original antigen-binding specificity and high affinity. creative-biolabs.comnews-medical.netazolifesciences.com This approach significantly reduced the human anti-mouse antibody (HAMA) response that was common with early murine monoclonal antibodies, which could lead to hypersensitivity reactions or neutralization of the therapeutic effect. creative-biolabs.comevitria.comazolifesciences.comuzh.ch
Research into Human Anti-Chimeric Antibody (HACA) Response Mechanisms
Despite chimerization, patients can still develop a human anti-chimeric antibody (HACA) response. jacc.orgabxis.comazolifesciences.comfda.govnih.govfrontiersin.orgahajournals.org This response is primarily directed against the remaining murine variable regions or potentially against neo-epitopes formed by the junction of human and murine sequences. azolifesciences.comuzh.chahajournals.org Studies, such as those from the EPIC, EPILOG, and CAPTURE trials, reported HACA responses in approximately 5.8% to 6.5% of this compound-treated patients after initial administration. jacc.orgabxis.comfda.govahajournals.org While HACA titers were generally low and predominantly of the IgG isotype, the development of HACA suggests the potential for immune-mediated reactions. ahajournals.org Research indicates that HACA responses can occur within 2 to 4 weeks and peak between 4 and 8 weeks after drug exposure. ahajournals.org Although HACA positivity has been associated with an increased risk of thrombocytopenia, particularly upon readministration, HACA did not consistently correlate with adverse clinical events, bleeding, or neutralization of this compound's anti-platelet activity in some studies. jacc.orgdrugs.comfda.govahajournals.org
A summary of HACA response findings is provided in the table below:
| Trial/Study | HACA Positive Response Rate (Initial Exposure) | Peak HACA Titer Onset | HACA Isotype | Correlation with Adverse Events/Neutralization |
| EPIC, EPILOG, CAPTURE Trials | 5.8% - 6.5% jacc.orgabxis.comfda.gov | 4-8 weeks ahajournals.org | Predominantly IgG ahajournals.org | No consistent correlation with adverse events or neutralization jacc.orgfda.govahajournals.org |
| Readministration Registry | ~19% (after first readministration) ahajournals.org | 1 month ahajournals.org | Predominantly IgG ahajournals.org | Associated with increased risk of thrombocytopenia; no neutralization of anti-platelet activity drugs.comahajournals.org |
Production and Purification Processes for Research-Grade this compound
The production of research-grade this compound, like other recombinant antibodies and Fab fragments, typically involves a series of sophisticated biotechnological processes. The chimeric 7E3 antibody, from which the Fab fragment is derived, is produced in mammalian cell culture, often using continuous perfusion systems or Chinese Hamster Ovary (CHO) cells grown in serum-free media. rxlist.comdrugs.comnih.gov
Upstream Processing : This involves cell line development, thawing, and expansion of cells from master and working cell banks, followed by fermentation to produce the antibody. nih.govua.pt Optimization of medium formulations and feeding strategies are crucial in this phase. ua.pt
Downstream Processing : This is a critical and often cost-intensive step, representing a significant portion of total production costs for biopharmaceuticals. ua.pt It involves the recovery, purification, and isolation of the Fab fragment from cell culture supernatant, removing cells, cell debris, processing medium components, and other impurities. biopharminternational.comnih.govua.pt For this compound, this typically includes:
Clarification : Initial separation of cells and debris from the supernatant. biopharminternational.com
Digestion with Papain : The full-length chimeric antibody is enzymatically digested with papain to yield the Fab fragment. rxlist.comdrugs.commdpi.com This method is efficient for producing active and stable Fab fragments. mdpi.com
Chromatography : A series of chromatographic steps are employed for purification. rxlist.comdrugs.combiopharminternational.comnih.gov These may include:
Affinity Chromatography : Used to capture the Fab fragment and remove unwanted proteins and potential endotoxin (B1171834) contaminants. nih.gov
Cation Exchange Chromatography : Effective in removing antibody aggregates, fragments, and host cell impurities (e.g., CHO impurities). biopharminternational.comnih.gov
Anion Exchange Chromatography : Used to separate DNA, endotoxins, and potential retroviruses. nih.gov
Hydrophobic Interaction Chromatography : Further removes antibody aggregates and host cell proteins. nih.gov
Ultrafiltration/Diafiltration : Used for concentration and buffer exchange. biopharminternational.com
Final Formulation and Sterile Filtration : Prior to fill-finish, the purified Fab fragment is formulated and sterile-filtered. biopharminternational.com
These rigorous purification steps ensure the high quality and purity required for research-grade and therapeutic applications of this compound.
Mechanistic Research into Integrin Receptor Interactions
Primary Target Receptor: Glycoprotein (B1211001) IIb/IIIa (αIIbβ3) Integrin
Abciximab primarily targets the glycoprotein IIb/IIIa (GPIIb/IIIa, also known as αIIbβ3) integrin, a crucial receptor on the surface of human platelets responsible for mediating platelet aggregation. This integrin is the most abundant platelet membrane glycoprotein and plays a central role in the final common pathway of platelet aggregation by binding to ligands such as fibrinogen and von Willebrand factor (vWF) drugbank.comnih.govpatsnap.comrxlist.comfda.govdrugs.com.
This compound exhibits a high affinity for the GPIIb/IIIa receptor, binding rapidly with a low dissociation constant nih.govpatsnap.comnih.govdovepress.com. Studies have shown that this compound binds to GPIIb/IIIa with a dissociation constant (KD) of approximately 6.2 ± 2.7 nmol/L ahajournals.org. This high affinity and rapid "on-rate" allow for quick and substantial receptor blockade, with over 80% of GPIIb/IIIa receptors typically blocked within minutes to two hours following administration of a bolus dose drugbank.comfda.govdrugs.comahajournals.orgahajournals.orgresearchgate.net.
Despite its rapid plasma clearance, this compound demonstrates a prolonged biological half-life due to its strong receptor affinity and slow dissociation rate from the GPIIb/IIIa receptor nih.govpatsnap.comnih.govjacc.org. This slow dissociation, measured in hours, contrasts significantly with the rapid dissociation rates of other small-molecule GPIIb/IIIa inhibitors like eptifibatide (B1663642) and tirofiban, which dissociate within seconds nih.gov. The sustained binding of this compound to platelets can be observed for up to 15 to 21 days, contributing to its long-lasting antiplatelet effect, even as circulating plasma levels decrease rapidly nih.govpatsnap.comahajournals.orgjacc.orgresearchgate.netmedcraveonline.com. This apparent irreversible nature of binding, coupled with the turnover of platelets, governs the duration of its antiplatelet effects, with platelet function gradually recovering over 24 to 48 hours as new, unblocked platelets are produced patsnap.comfda.govnih.govmdpi.com.
Table 1: this compound Binding Affinity to GPIIb/IIIa
| Receptor | Dissociation Constant (KD) | Source Cell Type |
| Glycoprotein IIb/IIIa | 6.2 ± 2.7 nmol/L ahajournals.org | Platelets ahajournals.org |
Research into the molecular interactions of this compound with GPIIb/IIIa has revealed that it does not directly interact with the Arg-Gly-Asp (RGD) binding motif, which is a common binding site for natural agonists like fibrinogen drugbank.comfda.govnih.govlgmpharma.com. Instead, this compound's inhibitory mechanism involves binding to distinct regions of the integrin, leading to the prevention of ligand access.
Cryo-electron microscopy studies have provided detailed insights into the binding epitope of this compound on GPIIb/IIIa. This compound's interacting surface comprises residues from all three complementarity-determining regions of both its light and heavy chains, with a notable presence of aromatic residues researchgate.net. Its primary binding site is located on the β3 subunit, specifically interacting with the β3 C177-C184 specificity-determining loop (SDL) and Trp129 on the adjacent β1-α1 helix nih.govresearchgate.net. Unexpectedly, structural analysis also indicated several interactions with the αIIb subunit researchgate.net.
The mechanism by which this compound prevents ligand binding to GPIIb/IIIa is primarily attributed to steric hindrance and/or conformational alterations of the receptor drugbank.comfda.govdrugs.comnih.govmdpi.comlgmpharma.com. This compound's large antibody fragment (approximately 48-50 kDa) physically obstructs the access of large molecules, such as fibrinogen and vWF, to their binding pockets on the GPIIb/IIIa receptor nih.govfda.govnih.govlgmpharma.com.
Further research, including molecular-dynamics simulations and mutagenesis, suggests that while this compound binding does not directly disrupt the fibrinogen-binding pocket, it compresses and reduces the flexibility of the β3 SDL researchgate.netresearchgate.net. This limitation of SDL flexibility, potentially combined with its displacement, contributes to the impediment of natural ligand binding researchgate.netresearchgate.net.
Molecular Epitope Mapping and Ligand-Binding Interference Mechanisms
Secondary and Off-Target Receptor Interactions
Beyond its primary target, GPIIb/IIIa, this compound also exhibits binding affinity for other integrin receptors, which contributes to its broader biological effects.
This compound binds to the vitronectin receptor (αvβ3 integrin) with an affinity comparable to its binding to GPIIb/IIIa rxlist.comdrugs.comahajournals.orgjacc.orgresearchgate.netmedcraveonline.comnih.govahajournals.orgmedchemexpress.comabxis.comahajournals.orgpcronline.com. This receptor is expressed on various cell types, including platelets, endothelial cells, smooth muscle cells, osteoclasts, and tumor cells, and plays roles in cell adhesion, proliferation, migration, and thrombin generation drugs.comahajournals.orgahajournals.orgresearchgate.netmedcraveonline.comahajournals.org.
Studies have shown that this compound binds to αvβ3 on human umbilical vein endothelial cells (HUVECs) and purified αvβ3 with KD values of 9.8 ± 2.7 nmol/L and 11.0 ± 3.2 nmol/L, respectively, which are similar to its affinity for GPIIb/IIIa ahajournals.org. The ability of this compound to inhibit αvβ3-mediated cell adhesion in vitro occurs with IC50 values approximating its binding KD values, indicating a direct correlation between receptor occupancy and functional blockade ahajournals.orgresearchgate.netabxis.com.
Table 2: this compound Binding Affinity to Vitronectin Receptor (αvβ3 Integrin)
| Receptor | Dissociation Constant (KD) | Source Cell Type |
| Vitronectin Receptor (αvβ3) | 9.8 ± 2.7 nmol/L ahajournals.org | HUVECs ahajournals.org |
| Vitronectin Receptor (αvβ3) | 11.0 ± 3.2 nmol/L ahajournals.org | Purified αvβ3 ahajournals.org |
Furthermore, research indicates that this compound can redistribute between GPIIb/IIIa and αvβ3 integrins in vitro ahajournals.orgresearchgate.netnih.govmedchemexpress.com. This redistribution capability suggests that this compound may provide prolonged efficacy for both platelet-mediated and αvβ3-mediated effects, including the inhibition of smooth muscle cell migration and proliferation, thrombin generation, and clot retraction ahajournals.orgresearchgate.netnih.govviamedica.pl. The blockade of αvβ3 by this compound has been speculated to contribute to additional antithrombotic effects and potentially influence processes like restenosis by reducing intimal hyperplasia nih.govmedcraveonline.comahajournals.orgviamedica.pl.
Mac-1 Receptor (αMβ2 Integrin) Interactions and Leukocyte Modulation Research
This compound, a Fab fragment primarily recognized for its potent inhibition of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, exhibits significant cross-reactivity with the leukocyte integrin Mac-1 (αMβ2, also known as CD11b/CD18). This cross-reactivity is observed on myeloid leukocytes, including monocytes and neutrophils, and is considered a contributing factor to the broader clinical benefits of this compound beyond its antiplatelet effects oup.comjacc.orgnih.govnih.govfda.govnih.govresearchgate.netahajournals.orgresearchgate.net.
Research has demonstrated that fluorescence-labeled this compound binds to phorbol (B1677699) myristate acetate-stimulated monocytes and monocytic cell lines (e.g., THP-1 cells) when analyzed by flow cytometry nih.gov. Direct interaction between this compound and the alpha subunit (CD11b) of Mac-1 has been confirmed through studies involving K562 cells transfected solely with the CD11b subunit researchgate.net.
A key aspect of this compound's interaction with Mac-1 is its ability to inhibit the binding of various ligands to this integrin. Studies have shown that this compound effectively blocks the adhesion of Mac-1 to critical ligands such as fibrinogen, intercellular adhesion molecule 1 (ICAM-1), inactivated complement factor 3b (iC3b), and coagulation factor X nih.govnih.govahajournals.org. For instance, this compound significantly reduces Mac-1-mediated binding to both fibrinogen and ICAM-1 nih.govresearchgate.netahajournals.org. Quantitative research findings indicate substantial inhibition of cell adhesion mediated by Mac-1.
Table 1: Inhibition of Mac-1-Mediated Cell Adhesion by this compound (7E3 mAb and c7E3 Fab)
| Ligand | Inhibition by 7E3 mAb (%) | Inhibition by c7E3 Fab (%) |
| Fibrinogen | 80 ± 11 researchgate.net | 78 ± 9 researchgate.net |
| ICAM-1 | 62 ± 14 researchgate.net | 62 ± 17 researchgate.net |
This compound also impacts leukocyte activation. It has been observed to inhibit cardiopulmonary bypass (CPB)-induced activation of neutrophils and the subsequent release of PMN-elastase oup.com. The degree of activated Mac-1 expression on circulating leukocytes has also been shown to be reduced in patients treated with this compound fda.govglobalrph.com. Moreover, research indicates that this compound impairs the Mac-1-dependent conversion of factor X to factor Xa, suggesting a direct influence on the coagulation cascade nih.gov. The inhibition of activated Mac-1 receptors by this compound may also contribute to reducing the recruitment of monocytes and polymorphonuclear leukocytes to sites of vascular injury researchgate.net.
The observed increase in Mac-1 activity and platelet-leukocyte interactions in patients experiencing acute myocardial infarction (MI) underscores the clinical relevance of these findings oup.com. Experimental data suggest that inhibiting Mac-1-dependent leukocyte adhesion can improve microvascular reflow and enhance myocardial salvage oup.com. Therefore, this compound's capacity to inhibit Mac-1 is believed to contribute to its beneficial effects by modulating mechanisms that limit microvascular reflow and by reducing inflammatory responses during reperfusion in acute myocardial infarction oup.comjacc.org.
Pharmacodynamic Research at the Molecular and Cellular Level
Platelet Receptor Occupancy and Inhibition Dynamics
Abciximab rapidly binds to the GP IIb/IIIa receptor on human platelets, leading to swift and profound inhibition of platelet function. Following an intravenous bolus, over 80% of platelet GP IIb/IIIa receptors can be blocked within minutes, achieving near-maximal antiplatelet effects, typically within 10 minutes. ahajournals.orgresearchgate.netahajournals.orgebmconsult.com This high degree of receptor occupancy (often exceeding 80%) correlates with a significant inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. researchgate.netahajournals.orgebmconsult.comjacc.org
The binding of this compound to GP IIb/IIIa is characterized by a high affinity and a slow dissociation rate, distinguishing it from other GP IIb/IIIa inhibitors. nih.govnih.govnih.gov This strong binding accounts for the prolonged antiplatelet effect observed even after the drug's plasma concentration decreases rapidly. nih.govwikipedia.org
However, the inhibition of platelet aggregation is not always complete, especially when platelets are strongly activated by agonists like thrombin-receptor activating peptide (TRAP). This is partly due to the exposure of an internal pool of unblocked GP IIb/IIIa complexes that are translocated to the platelet surface upon strong activation. researchgate.netnih.govcapes.gov.brnih.gov Studies have shown that while external GP IIb/IIIa receptors are largely occupied, a portion of the internal receptors may remain inaccessible to this compound, leading to partial aggregation under intense stimulation. nih.gov
Table 1: this compound's Effect on Platelet Receptor Occupancy and Aggregation Inhibition
| Time Point (after bolus) | Median GP IIb/IIIa Receptor Blockade (%) ahajournals.org | Median ADP-induced Platelet Aggregation (% of baseline) ahajournals.org |
| 0.5 hours | 93 (range 83-96) | 2 (range 0-32) |
| End of 12-hour infusion | >80 (majority of subjects) | 14 (range 0-54) |
| 12 hours post-infusion | 68 (range 52-85) | Partial recovery |
Receptor Redistribution and Prolonged Biological Activity Mechanisms
Despite a short plasma half-life (less than 10 minutes, with a second phase of about 30 minutes), this compound exhibits a prolonged biological activity, with detectable levels bound to platelets for up to 15-21 days. ahajournals.orgjacc.orgnih.govwikipedia.org This extended effect is attributed to several mechanisms, including the slow dissociation rate of this compound from the GP IIb/IIIa receptor and the continuous reequilibration of this compound among circulating platelets. nih.govahajournals.orgnih.gov
Research indicates that this compound-occupied GP IIb/IIIa complexes can be internalized into the surface-connected system and alpha-granules of platelets. researchgate.netcapes.gov.br However, upon strong platelet activation, unblocked internal GP IIb/IIIa receptors can still be exposed on the platelet surface, potentially limiting the completeness of the blockade. researchgate.netcapes.gov.brthieme-connect.com
Furthermore, this compound's prolonged activity is also influenced by its ability to redistribute not only from platelet to platelet but also from platelets to vascular cells containing the β3-chain of the heterodimer, such as endothelial and smooth muscle cells, where it binds to the αvβ3 integrin. nih.govahajournals.org This redistribution suggests that this compound may exert long-lived efficacy on both platelet-mediated and αvβ3-mediated effects. ahajournals.org
Table 2: this compound Receptor Occupancy Post-Infusion Cessation
| Time Point Post-Infusion Cessation | Median GP IIb/IIIa Receptor Blockade (%) ahajournals.org | Platelet-bound this compound Molecules per Platelet ahajournals.org |
| 8 days | 29 | 29,100 |
| 15 days | 13 | 13,300 |
Modulation of Platelet Activation and Granule Secretion Pathways
This compound's primary antiplatelet action stems from its ability to modulate key pathways involved in platelet activation and secretion.
The GP IIb/IIIa receptor is crucial for platelet aggregation as it serves as the binding site for adhesive molecules like fibrinogen and von Willebrand Factor (vWF). ahajournals.orgdrugbank.comjacc.orgpatsnap.com this compound binds to the GP IIb/IIIa receptor, preventing the binding of these ligands and thereby inhibiting the final common pathway of platelet aggregation. ahajournals.orgdrugbank.compatsnap.com This inhibition is thought to involve steric hindrance and/or conformational alterations that block access of large molecules to the receptor, rather than direct interaction with the Arg-Gly-Asp (RGD) binding site. drugbank.comnih.govmdpi.com
Studies have demonstrated a concentration-dependent inhibition of ADP-induced fibrinogen binding by this compound. oup.comoup.comthieme-connect.comthieme-connect.com This inhibitory effect is consistent even with inter-individual variability. oup.com this compound also inhibits the binding of vWF to activated GP IIb/IIIa complexes. ahajournals.orgahajournals.orgpatsnap.com
Beyond its direct anti-aggregation effects, this compound has been shown to dampen platelet-mediated thrombin generation. In in vitro experiments, blocking ligand binding to GP IIb/IIIa and αvβ3 on platelets can inhibit tissue factor-induced thrombin generation by up to 50%. ahajournals.orgahajournals.orgashpublications.org This suggests that this compound's antithrombotic efficacy is also partly due to its ability to reduce the rate of thrombin generation in whole blood. ahajournals.orgashpublications.org However, some studies also indicate that this compound may not directly inhibit thrombin generation in platelet-rich plasma activated by certain agonists like sodium arachidonate (B1239269) or tissue factor. nih.gov
Platelets contain and release various biologically active molecules upon activation, including growth factors and vasoactive substances. Research has explored this compound's influence on the secretion of such molecules.
Vascular Endothelial Growth Factor (VEGF) is a potent angiogenic factor stored in significant amounts within circulating platelets. por-journal.comphysiology.org this compound has been shown to inhibit ADP-stimulated platelet secretion of VEGF. por-journal.com Furthermore, in the context of tumor cells, this compound can block VEGF release induced by tumor cell-platelet interactions, which is mediated by αvβ3 and platelet GP IIb/IIIa. por-journal.comnih.govahajournals.org This suggests a potential role for this compound in modulating angiogenesis by limiting platelet-derived VEGF. por-journal.comahajournals.org
This compound also inhibits the secretion of serotonin (B10506) from platelet granules. por-journal.comnih.gov This occurs by blocking platelet aggregation and adhesion, which are prerequisites for granule release. por-journal.com Interestingly, some research suggests a paradoxical increase in ADP-induced P-selectin expression (a marker of alpha-granule degranulation) after exposure to this compound, despite inhibition of fibrinogen binding. This effect was maximal during the first 2 hours and did not persist after 4 hours of incubation. oup.comoup.com
Table 3: Impact of this compound on Secretion of Biologically Active Molecules
| Biologically Active Molecule | Effect of this compound on Secretion | Key Mechanism/Context |
| VEGF | Inhibition | ADP-stimulated platelet secretion; tumor cell-induced platelet VEGF release por-journal.comnih.gov |
| Serotonin | Inhibition | Blocking platelet aggregation and adhesion por-journal.com |
| P-selectin (α-granule marker) | Paradoxical increase (transient) | ADP-induced, maximal in first 2 hours oup.comoup.com |
Advanced Research Methodologies and Analytical Approaches
Structural Biology Techniques for Complex Elucidation
Structural biology has offered unprecedented insights into how abciximab interacts with its target receptor, integrin αIIbβ3.
Recent advancements in cryo-electron microscopy (cryo-EM) have enabled the determination of the αIIbβ3-abciximab complex structure at a remarkable 2.8 Å resolution. ahajournals.orgnih.gov This high-resolution structure provides a detailed atomic model of the binding interface.
The cryo-EM data reveals that this compound's interacting surface is composed of residues from all three complementarity-determining regions of both its light and heavy chains, with a notable abundance of aromatic residues. nih.govashpublications.orgresearchgate.net The binding is primarily to a discontinuous epitope on the β3 integrin subunit. ahajournals.org Key interaction sites include the Cys177-Cys184 segment within the specificity-determining loop (SDL) and the helical region between Tyr122 and Trp129. ahajournals.org Unexpectedly, the structure also revealed several points of contact with the αIIb subunit. nih.govahajournals.org
Crucially, the binding of this compound does not disrupt the metal ion-dependent adhesion site (MIDAS), a key component of the ligand-binding pocket. ahajournals.orgashpublications.orgresearchgate.net Instead, it compresses the β3 SDL and restricts its mobility. ahajournals.orgnih.gov This structural information strongly suggests that this compound inhibits ligand binding primarily through steric interference, with a potential contribution from its effects on the SDL's conformation and flexibility. ahajournals.orgnih.govahajournals.org
Table 1: Cryo-EM Structural Details of the αIIbβ3-Abciximab Complex
| Feature | Description | Reference |
|---|---|---|
| Resolution | 2.8 Å | ahajournals.orgnih.gov |
| Primary Binding Subunit | β3 | ahajournals.org |
| Key β3 Interaction Sites | Specificity-Determining Loop (Cys177-Cys184), β1-α1 helix (Tyr122-Trp129), Ser211, Val212, Met335 | ahajournals.orgnih.govahajournals.org |
| This compound Interacting Surface | Residues from all 3 complementarity-determining regions of both light and heavy chains | nih.govashpublications.orgresearchgate.net |
| Effect on Ligand-Binding Pocket | Does not disrupt the metal ion-dependent adhesion site (MIDAS) | ahajournals.orgashpublications.orgresearchgate.net |
| Mechanism of Inhibition | Steric interference and compression/reduced flexibility of the β3 Specificity-Determining Loop | ahajournals.orgnih.govahajournals.org |
In conjunction with cryo-EM, site-directed mutagenesis and molecular dynamics (MD) simulations have been instrumental in dissecting the energetic and dynamic aspects of the this compound-αIIbβ3 interaction. nih.gov Early mutagenesis studies were crucial in identifying the β3 SDL and Trp129 on the adjacent β1-α1 helix as key components of the this compound epitope. ahajournals.orgnih.gov
In Vitro and Ex Vivo Functional Assays
A variety of in vitro and ex vivo functional assays have been employed to characterize the pharmacological effects of this compound on platelet and other cell functions.
The primary functional effect of this compound is the potent inhibition of platelet aggregation. This is routinely measured using ex vivo platelet aggregation assays where platelet-rich plasma is stimulated with agonists like adenosine (B11128) diphosphate (B83284) (ADP). ahajournals.orgfda.gov Following administration of this compound, a rapid and profound inhibition of platelet aggregation is observed, with aggregation often reduced to less than 20% of baseline levels. ahajournals.orgfda.gov
Flow cytometry is another powerful tool used to monitor the effects of this compound. nih.gov This technique can directly measure the binding of this compound to platelet GP IIb/IIIa receptors and assess the functional blockade by measuring the binding of fibrinogen. nih.gov Studies using flow cytometry have shown a maximal blockade of GP IIb/IIIa receptors shortly after this compound administration, which correlates inversely with fibrinogen binding. nih.gov Static adhesion assays are also utilized to evaluate the ability of platelets to adhere to surfaces coated with extracellular matrix proteins, a process that is significantly inhibited by this compound. springermedizin.de
Table 2: Findings from Platelet Aggregation and Adhesion Assays with this compound
| Assay Type | Key Findings | Reference |
|---|---|---|
| Ex vivo Platelet Aggregation | Rapid and dose-dependent inhibition of ADP-induced platelet aggregation. | ahajournals.orgfda.gov |
| Flow Cytometry | Direct monitoring of this compound binding to GP IIb/IIIa; demonstrates maximal receptor blockade and inverse correlation with fibrinogen binding. | nih.gov |
| Static Adhesion Assays | Inhibition of platelet adhesion to extracellular matrix proteins. | springermedizin.de |
Beyond its effects on platelets, this compound also influences the function of other cells that express β3 integrins, such as the vitronectin receptor (αvβ3). This has been demonstrated in cell adhesion and migration inhibition assays.
Studies have shown that this compound can effectively block αvβ3-mediated cell adhesion. ahajournals.org For instance, in assays using M21 melanoma cells, which express αvβ3 but not GP IIb/IIIa, this compound inhibited their adhesion to vitronectin-coated surfaces. ahajournals.org The concentration of this compound required to inhibit this adhesion (IC50) was similar to its binding affinity (KD), indicating that the blockade of cell adhesion is directly related to receptor occupancy. ahajournals.org
Furthermore, this compound has been shown to be a potent inhibitor of human coronary artery smooth muscle cell (hcSMC) migration and invasion, which are crucial processes in the development of restenosis. nih.gov In vitro migration assays, such as the Boyden chamber assay, have demonstrated a significant, dose-dependent inhibition of the chemotactic and invasive potential of hcSMCs by this compound. nih.govfrontiersin.org
The efficacy of this compound is also defined by its receptor binding kinetics. It binds to the GP IIb/IIIa receptor with a high affinity, characterized by a low dissociation constant (KD) of approximately 5 nM. nih.gov This high-affinity binding leads to a rapid onset of action, with significant receptor blockade achieved within minutes of administration. ahajournals.orgnih.gov
A key feature of this compound is its slow dissociation rate from the platelet receptor, with a long dissociation half-life. nih.gov This slow "off-rate" contributes to its prolonged duration of action, as the antibody remains bound to the receptor for an extended period. ahajournals.orgfda.gov Even after plasma levels of free this compound have declined, the platelet-bound fraction continues to exert an inhibitory effect. fda.gov Studies have also noted the ability of this compound to redistribute between platelets, which further contributes to its sustained antiplatelet effect. ahajournals.orgnih.gov
Table 3: Receptor Binding and Kinetic Parameters of this compound
| Parameter | Value/Description | Significance | Reference |
|---|---|---|---|
| Target Receptors | Glycoprotein (B1211001) IIb/IIIa (αIIbβ3), Vitronectin Receptor (αvβ3) | Broad-spectrum integrin blockade on various cell types. | ahajournals.orgcreativebiolabs.net |
| Dissociation Constant (KD) | ~5 nM for GP IIb/IIIa | High-affinity binding to the target receptor. | nih.gov |
| Onset of Action | Rapid, with >80% receptor blockade achieved shortly after a bolus dose. | Quick and effective inhibition of platelet function. | ahajournals.orgfda.gov |
| Dissociation Rate | Slow, with a long half-life of dissociation. | Prolonged duration of antiplatelet effect even after plasma clearance. | ahajournals.orgnih.gov |
| Redistribution | Can redistribute between platelets. | Contributes to sustained receptor blockade. | ahajournals.orgnih.gov |
Preclinical Research Models and Advanced Delivery Systems
Advanced research into the glycoprotein IIb/IIIa inhibitor this compound continues to explore its therapeutic potential and optimize its delivery. This involves the use of sophisticated preclinical models to simulate clinical scenarios of thrombosis and reocclusion, the development of novel nanoparticle-based delivery systems to enhance efficacy and targeting, and the establishment of rigorous methodologies for the characterization of research-grade biosimilars.
In Vivo Research Models for Thrombosis and Reocclusion Studies
Preclinical evaluation of the antithrombotic efficacy of this compound has been conducted in various animal models that mimic human cardiovascular conditions. These in vivo models are crucial for understanding the pharmacodynamics and mechanism of action of the drug before human trials.
Non-human primate models, including monkeys and baboons, have been instrumental in these studies. fda.gov In these models, bolus doses of this compound were shown to achieve a blockade of at least 80% of platelet GPIIb/IIIa receptors, leading to full inhibition of platelet aggregation. fda.govebmconsult.com The temporary nature of platelet function inhibition following a bolus dose and the ability to sustain receptor blockade with continuous intravenous infusion were also demonstrated in these models. fda.govebmconsult.com Furthermore, the antithrombotic effects of this compound were evaluated in dog, monkey, and baboon models of coronary, carotid, and femoral artery thrombosis. fda.gov In these settings, doses sufficient to produce high-grade receptor blockade effectively prevented acute thrombosis, showing lower rates of thrombosis compared to standard treatments like aspirin (B1665792) and/or heparin. fda.govebmconsult.com
In vivo studies in humans have also been conducted to assess the effects of this compound on coagulation parameters. In one such study involving patients undergoing coronary intervention, this compound, when administered with heparin, was found to significantly prolong the activated clotting time (ACT) and decrease the generation of prothrombin fragment F1.2, which is indicative of reduced thrombin generation. nih.gov
Table 1: Key Findings from In Vivo Research Models for this compound
| Model Type | Key Parameters Investigated | Significant Findings | Reference |
|---|---|---|---|
| Non-human primates (monkey, baboon) | GPIIb/IIIa receptor blockade, platelet aggregation, acute thrombosis | Achieved ≥80% receptor blockade and full inhibition of platelet aggregation. Prevented acute thrombosis in models of coronary, carotid, and femoral artery thrombosis. | fda.govebmconsult.com |
| Dog | Antithrombotic efficacy | Demonstrated prevention of acute thrombosis. | fda.gov |
| Human (patients undergoing coronary intervention) | Activated Clotting Time (ACT), thrombin generation (Prothrombin Fragment F1.2) | Significantly prolonged ACT and decreased thrombin generation when co-administered with heparin. | nih.gov |
Development and Assessment of Targeted Nanoparticle Delivery Systems (e.g., Mesoporous Silica (B1680970) Nanoparticles, Liposomes)
To address challenges such as the poor stability of this compound in biological systems, researchers are exploring targeted nanoparticle delivery systems. nih.gov These systems aim to protect the drug from degradation, enhance its delivery to the site of action, and potentially improve its therapeutic index. semanticscholar.orgnih.gov
Mesoporous Silica Nanoparticles (MSNs) have emerged as a promising carrier for this compound. nih.gov A study focused on the development of this compound-coated mesoporous silica nanoparticles (MSN-ABX) demonstrated the potential of this approach. nih.gov The MSN-ABX formulation was characterized for various physicochemical properties. The degree of this compound attachment to the nanoparticles was found to be 67.53 ± 5.81%. nih.gov In vitro assessments revealed that MSN-ABX exhibited superior antithrombotic activity compared to a clinical injection of this compound, as demonstrated by a blood clot assay. nih.gov Furthermore, the targeted nanoparticles showed significant accumulation towards activated platelets in in vitro imaging studies. nih.gov Hemolysis studies confirmed that the nanoparticle formulations were non-hemolytic. nih.gov
Table 2: Characterization of this compound-Coated Mesoporous Silica Nanoparticles (MSN-ABX)
| Parameter | Finding | Reference |
|---|---|---|
| This compound Attachment Efficiency | 67.53 ± 5.81% | nih.gov |
| In Vitro Antithrombotic Activity | Superior to clinical injection of this compound | nih.gov |
| Targeting Efficiency | Significant accumulation towards activated platelets | nih.gov |
| Hemolytic Potential | Non-hemolytic | nih.gov |
Liposomes are another class of nanocarriers with significant potential for the delivery of biopharmaceuticals like this compound. semanticscholar.org While specific research on this compound-loaded liposomes is not detailed in the provided context, the general advantages of liposomes as drug delivery vehicles are well-established. They are known for their biocompatibility, ease of surface modification for targeted delivery, and ability to encapsulate both hydrophilic and hydrophobic drugs. semanticscholar.orgunm.edu These properties make them a theoretically viable platform for enhancing the delivery and stability of this compound.
Research-Grade Biosimilar Development and Characterization Methodologies
The development of biosimilars for complex biologics like this compound requires a rigorous analytical approach to demonstrate a high degree of similarity to the reference product. patsnap.comgsconlinepress.com This "totality-of-the-evidence" approach involves extensive physicochemical and functional characterization. patsnap.com
The foundation of biosimilar development is the detailed analytical comparison of the biosimilar candidate with the reference product. gsconlinepress.comnih.gov This involves a battery of advanced analytical techniques to assess critical quality attributes. chromatographyonline.com
Physicochemical Characterization:
Primary Structure: The amino acid sequence of the biosimilar must be identical to the reference product. Techniques like mass spectrometry are employed for this verification. patsnap.com
Higher-Order Structure: The three-dimensional structure of the protein is critical for its function. nih.gov Methods such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy are used to compare the secondary, tertiary, and quaternary structures of the biosimilar and the reference product. patsnap.comnih.gov
Post-Translational Modifications (PTMs): Biologics can undergo various PTMs, such as glycosylation, which can impact their activity and immunogenicity. nih.gov A thorough analysis of these modifications is a crucial part of the comparability exercise. nih.govnih.gov
Purity and Impurities: Analysis of product-related variants, such as aggregates and fragments, is essential to ensure the purity and safety of the biosimilar. nih.govnih.gov
Functional Characterization:
In Vitro Assays: Functional assays are conducted to compare the biological activity of the biosimilar and the reference product. patsnap.com For an this compound biosimilar, this would include assays to measure its binding affinity to the GPIIb/IIIa receptor and its ability to inhibit platelet aggregation. patsnap.comushelf.com
Pharmacokinetics and Pharmacodynamics: When necessary, comparative nonclinical in vivo testing and clinical studies are performed to confirm equivalent pharmacokinetic (PK) and pharmacodynamic (PD) profiles. patsnap.com
The goal of this comprehensive characterization is to ensure that the research-grade biosimilar is highly similar to the originator molecule, providing a reliable tool for further research and development. ushelf.comalpha-lifetech.com
Exploratory Research and Novel Conceptual Applications
Investigations into Anti-Inflammatory Effects and Leukocyte-Platelet Interactions
Research has delved into abciximab's anti-inflammatory properties, largely attributed to its cross-reactivity with integrin αMβ2 (Mac-1) on leukocytes and the αvβ3 (vitronectin) receptor found on endothelial, smooth muscle, and inflammatory cells mdpi.comgoogle.comwikidoc.org. This compound has been shown to reduce platelet-leukocyte interactions and decrease the surface expression of Mac-1 on monocytes mdpi.compharmakb.com. This mechanism involves this compound's ability to inhibit the binding of various ligands, such as fibrinogen, inactivated complement factor 3b, and coagulation factor X, to Mac-1, thereby potentially modulating inflammation and coagulation processes mdpi.com.
In a study investigating its effects in patients with acute myocardial infarction (AMI), this compound significantly reduced the amount of platelets incorporated into platelet-monocyte aggregates and subsequently led to a decrease in Mac-1 surface expression on monocytes pharmakb.com. This suggests a novel mechanism by which this compound can limit inflammatory responses during reperfusion in AMI. Furthermore, this compound has been observed to suppress the periprocedural rise in systemic inflammatory markers, including C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), following percutaneous coronary revascularization google.com.
However, some studies have also reported an unexpected effect where this compound therapy enhanced P-selectin-mediated leukocyte adhesion on the collagen/von Willebrand factor-platelet surface.
Table 1: Effects of this compound on Platelet-Leukocyte Interactions in Acute Myocardial Infarction
| Parameter | Control Group (Heparin Alone) (Median [IQR]) | This compound Group (Median [IQR]) | p-value |
| Platelet-Monocyte Interaction (GP Ibα fluorescence intensity at 24h, arbitrary units) | 228 [156 to 332] | 187 [143 to 236] | 0.02 |
| Mac-1 Surface Expression on Monocytes (fluorescence intensity at 24h, arbitrary units) | 162 [117 to 239] | 116 [68 to 153] | 0.001 |
| Data adapted from Neumann et al. (2001) pharmakb.com. |
Role in Cancer Research: Inhibition of Tumor Progression and Metastasis Pathways
Beyond its anti-thrombotic applications, this compound has garnered interest in cancer research due to its capacity to inhibit tumor progression and metastasis. It achieves this by blocking platelet aggregation and adhesion to fibrin(ogen), and by inhibiting platelet degranulation wikipedia.org. Platelets play a crucial role in tumor progression by forming aggregates around circulating tumor cells, which helps them evade the immune system and facilitates their arrest at distant sites.
This compound's ability to interact with both GPIIb/IIIa and αvβ3 integrins is particularly relevant in this context wikipedia.org. These integrins are expressed on various cell types, including platelets, endothelial cells, and tumor cells, and are implicated in angiogenesis, tumor growth, and metastasis wikipedia.org. Studies suggest that targeting both GPIIb/IIIa and αvβ3 may offer a more effective therapeutic approach for certain cancers compared to targeting either integrin alone wikipedia.org.
Platelet-Tumor Cell Interactions and Angiogenesis Modulation
This compound has demonstrated inhibitory effects on tumor cell-induced platelet aggregation (TCIPA), a process where malignant tumor cells aggregate platelets, conferring survival advantages and facilitating metastasis. By inhibiting TCIPA, this compound can reduce the adhesion of tumor cells to the endothelium.
Furthermore, this compound's inhibition of αvβ3 function is critical for its anti-angiogenic properties. The αvβ3 integrin is an essential receptor for angiogenesis, and its blockade by this compound can inhibit endothelial cell proliferation, adhesion, migration, invasion, and induce apoptosis in proliferating cells. In in vitro angiogenesis assays, this compound has been shown to inhibit basic fibroblast growth factor (bFGF) and platelet-stimulated capillary formation of human umbilical vein endothelial cells (HUVECs). Experimental metastasis assays have also shown that pretreatment of human melanoma cells with this compound can inhibit lung colonization of tumor cells in severe combined immunodeficient (SCID) mice.
Targeting Growth Factor Secretion (e.g., VEGF)
Platelets are a rich source of various pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β), which are secreted upon platelet activation and play significant roles in tumor angiogenesis and growth wikipedia.org. This compound effectively inhibits the secretion of these factors. Specifically, it has been shown to inhibit ADP-stimulated platelet secretion of VEGF wikipedia.org. Moreover, this compound can block the secretion of VEGF induced by tumor cells activating platelets wikipedia.org. This blockade of VEGF secretion is attributed to this compound's ability to inhibit both platelet aggregation and tumor cell-platelet binding mediated by αvβ3 and platelet GPIIb/IIIa wikipedia.org.
Table 2: Impact of this compound on VEGF Release During Platelet Aggregation
| Stimulant | VEGF Release (pg VEGF/ml) - Vehicle | VEGF Release (pg VEGF/ml) - this compound |
| Thrombin | Detectable | No detectable |
| Collagen | Detectable | No detectable |
| Epinephrine | Detectable | No detectable |
| ADP | Detectable | No detectable |
| Data adapted from Maloney et al. (1998), indicating no detectable VEGF release in the presence of this compound across various stimulants. |
Development of this compound-Conjugated Materials (e.g., Stents) for Localized Research Applications
The localized delivery of therapeutic agents is a significant area of research, particularly in the context of preventing restenosis and thrombosis after stent implantation. This compound has been explored for its potential in developing conjugated materials, such as drug-eluting stents (DESs), for localized research applications.
This compound-coated stents have been developed with the aim of inhibiting platelet thrombi and reducing restenosis. Research efforts include exploring polymer-free and natural binding techniques for these stents. One notable development involves a novel this compound-Kruppel-like factor 4 (KLF4) expression plasmid dual-delivery intracoronary stent, which demonstrated the ability to maintain intraluminal area and reduce in-stent restenosis in a porcine model of coronary injury.
Furthermore, studies have investigated the absorption of this compound into polymer coatings on stents. In a study involving rabbit iliac arteries, stents with an this compound-absorbed polymer coating resulted in no vessel occlusion at 28 days in the antibody group, compared to occlusion in control groups. This research also indicated a non-significant trend towards a reduction in in-stent restenosis. When this compound was conjugated with urokinase, an enhanced local anti-platelet effect was observed, leading to less cyclic flow variation compared to control stents. These investigations highlight the potential of this compound as a component in localized therapeutic strategies for vascular interventions.
Future Research Directions and Unresolved Scientific Questions
Advancements in Antibody Engineering for Optimized Therapeutics
Antibody engineering plays a pivotal role in enhancing the properties of therapeutic antibodies like abciximab, focusing on improving stability, reducing immunogenicity, and developing novel formats.
Computational Design Approaches for Enhanced Stability and Reduced Immunogenicity
Computational methods are increasingly integral to designing antibodies with improved characteristics. These approaches leverage structural and sequence data, often combined with machine learning (ML) algorithms and physics-based calculations, to predict and optimize antibody properties biointron.jpfrontiersin.orgmalque.pubresearchgate.net.
Enhanced Stability: Computational protein design (CPD) can predict and optimize protein structures and sequences to achieve specific functional outcomes, including improved stability frontiersin.org. This involves identifying and modifying aggregation-prone regions to ensure the stability, solubility, and efficacy of antibodies aganitha.ai. Techniques like energy minimization and mutational libraries are employed to design complementarity-determining regions (CDRs) that contribute to better stability frontiersin.org.
Reduced Immunogenicity: Immunogenicity, the tendency of an antibody to provoke an immune response, can compromise therapeutic efficacy and lead to adverse reactions biointron.jpbiointron.com. Computational tools aid in designing antibodies that minimize immunogenicity by identifying potentially immunogenic regions and modifying them while maintaining functional integrity biointron.jpbiointron.com. ML models, trained on clinical trial data and immune response assays, are increasingly adept at predicting immunogenic regions, enabling the design of antibodies that are more likely to evade immune detection and improve safety profiles biointron.jp. Humanization and de-immunization strategies, which involve grafting human antibody sequences or removing T-cell epitopes, are key engineering techniques used to reduce immunogenicity biointron.commybiosource.comrapidnovor.comtandfonline.com.
Development of Next-Generation Antibody Formats
Beyond traditional IgG formats, novel antibody formats are being engineered to enhance therapeutic efficacy and overcome limitations rootsanalysis.comeuropeanpharmaceuticalreview.comnih.gov. These formats offer advantages such as improved tissue penetration, modulated half-life, and enhanced specificity rootsanalysis.comgenscript.com.
Antibody Fragments: Single-chain variable (V)-domain antibody fragments (scFvs) and Fab fragments are frequently used building blocks for novel antibody formats genscript.com. Their smaller size allows for excellent tissue penetration and better pharmacokinetic properties compared to full-sized monoclonal antibodies (mAbs) genscript.com. They can also bind to cryptic epitopes not accessible to larger mAbs and offer reduced systemic load genscript.com. This compound itself is a Fab fragment, highlighting the early adoption of such formats rapidnovor.comnih.govhemonc.org.
Bispecific and Multispecific Antibodies: Bispecific antibodies (BsAbs) are engineered to bind two targets simultaneously, offering advanced therapeutic strategies aganitha.aiabcam.com. This can enable immune cell redirection, dual pathway blockade, and precise drug delivery abcam.com. Over 100 distinct bispecific antibody formats exist, broadly grouped into IgG-like and non-IgG-like formats abcam.com. Non-IgG-like formats, often derived from antibody fragments, are typically smaller and may have shorter half-lives, which can be advantageous for reducing systemic exposure with highly potent agents abcam.com. Multispecific formats provide the ability to produce single molecules that simultaneously recognize multiple protein sites with high affinity, leading to novel mechanisms of action or enhanced pharmacokinetic properties nih.gov.
Other Novel Formats: Other next-generation formats include nanobodies (single-domain heavy chain-only antibodies) and antibody-drug conjugates (ADCs) aganitha.ai. Nanobodies offer compact size, enhancing tissue penetration, stability, and solubility aganitha.ai. ADCs combine antibodies with cytotoxic drugs for targeted delivery aganitha.ai. These novel formats are characterized by multispecific targeting, increased potency and stability, and non-natural effector functions, contributing to broader therapeutic benefits aganitha.ai.
Further Elucidation of Non-Integrin-Mediated Biological Effects
While this compound's primary mechanism involves blocking the GPIIb/IIIa receptor on platelets, research continues to explore its interactions with other integrin receptors and potential non-integrin-mediated biological effects fda.govviamedica.pl.
Interaction with αvβ3 Integrin: this compound binds with similar affinity to the vitronectin receptor (αvβ3 integrin), which is present on platelets, activated endothelial cells, and smooth muscle cells nih.govfda.govnih.govabxis.com. This receptor mediates the procoagulant properties of platelets and the proliferative properties of vascular endothelial and smooth muscle cells fda.govabxis.com. Studies suggest that this compound's antagonism of αvβ3 may contribute to additional clinical benefits, such as preventing αvβ3-mediated thrombin generation, clot retraction, and smooth muscle cell migration and proliferation, which are relevant to restenosis nih.govviamedica.plnih.gov. In vitro studies have shown this compound blocking αvβ3-mediated effects, including cell adhesion fda.govabxis.com.
Interaction with Mac-1 Receptor: this compound also binds to the activated Mac-1 receptor (αMβ2 integrin) on monocytes and neutrophils fda.govviamedica.plresearchgate.net. In vitro studies have demonstrated that this compound and its parent murine antibody 7E3 IgG blocked Mac-1 receptor function by inhibiting monocyte adhesion fda.gov. This interaction suggests that this compound may modulate inflammation, cell proliferation, and coagulation, potentially contributing to its anti-inflammatory effects and reduction of clinical restenosis and infarct size beyond its primary GPIIb/IIIa blockade viamedica.pl. The degree of activated Mac-1 expression on circulating leukocytes and the numbers of circulating leukocyte-platelet complexes have been shown to be reduced in patients treated with this compound fda.gov.
Impact on Thrombin Generation: this compound has been shown to decrease thrombin generation in static systems, with the blockade of GPIIb/IIIa being primarily responsible, and the blockade of platelet αvβ3 receptors likely contributing to this effect ahajournals.org. The precise mechanism by which this compound decreases fibrin (B1330869) deposition is not fully understood, but it may involve interdiction of a platelet phospholipid surface or direct attenuation of thrombin generation or activity ahajournals.org.
Research into Optimal Combination Strategies with Novel Antithrombotic Agents in Preclinical Settings
Research continues to investigate how this compound could be optimally combined with newer antithrombotic agents, particularly in preclinical settings, to achieve synergistic effects or overcome limitations nih.govmdpi.com.
Combination with P2Y12 Inhibitors: While this compound was initially used with aspirin (B1665792), studies have explored its combination with more potent P2Y12 inhibitors like clopidogrel. Some studies in patients undergoing percutaneous coronary intervention (PCI) have shown that this compound, even after pretreatment with a high loading dose of clopidogrel, can still reduce the risk of adverse events in patients with non-ST-segment elevation acute coronary syndrome (ACS) nih.gov.
Combination with Novel Anticoagulants: Preclinical studies have examined combinations of potent antiplatelet and anticoagulant agents. For instance, combination therapy with subefficacious doses of aspirin and hirudin has shown greater effectiveness as an adjunct to thrombolysis than either agent alone in canine models ahajournals.org. The potential for increased bleeding risk with newer agents necessitates studies addressing the interactions of minimum effective antithrombotic doses ahajournals.org.
Synergistic Effects: The goal of these combination strategies is to enhance antithrombotic efficacy while balancing the risk of bleeding. For example, combining a powerful antiplatelet agent like this compound with a thrombolytic agent offers the potential for enhancing thrombolysis and reducing the risk of reocclusion, potentially allowing for reduced doses of thrombolytics ahajournals.org. Preclinical investigations aim to identify combinations that target multiple pathways of thrombosis to achieve more comprehensive and safer antithrombotic effects nih.gov.
Unexplored Research Avenues and Hypotheses Regarding this compound's Mechanism and Potential
Beyond its established uses, several unexplored research avenues and hypotheses exist regarding this compound's mechanism of action and potential new applications.
Personalized Medicine Approaches: Further research could explore how individual patient characteristics (e.g., genetic profiles, baseline platelet reactivity) might influence this compound's efficacy and how treatment could be personalized to optimize outcomes medipol.edu.tr.
Novel Delivery Methods: Investigating alternative delivery methods for this compound or its derivatives could improve its therapeutic index, potentially reducing systemic exposure while maintaining local efficacy.
Long-Term Cellular Effects: Deeper understanding of the long-term cellular and molecular effects of GPIIb/IIIa and other integrin blockade by this compound, particularly on endothelial cells, smooth muscle cells, and leukocytes, could reveal novel therapeutic insights nih.govfda.govviamedica.pl.
Anti-Angiogenic and Anti-Metastatic Properties: Given this compound's interaction with integrins GPIIb/IIIa and αvβ3, which are implicated in angiogenesis, tumor growth, and metastasis, further research into its potential anti-angiogenic and anti-metastatic properties in various angiogenesis-related diseases and disseminating tumors is warranted nih.gov. This could involve exploring its role in oncology beyond its current cardiovascular applications.
Modulation of Thrombin Generation: While this compound's effect on thrombin generation has been observed, the precise relationship of these in vitro data to clinical efficacy remains unknown fda.govahajournals.org. Further research could elucidate the full extent of its influence on the coagulation cascade independent of platelet aggregation.
Role in Microvascular Dysfunction: this compound has been shown to improve myocardial perfusion and reduce infarct size in patients with ST-elevation myocardial infarction (STEMI) undergoing primary PCI pcronline.com. Further investigation into its specific role in preventing thrombus embolization and de novo fibrin formation in the microvascular bed could optimize strategies for managing microvascular dysfunction.
Overcoming Resistance and Variability: Exploring mechanisms of potential resistance to this compound or variability in patient response could lead to strategies to enhance its effectiveness in non-responders or partial responders.
Q & A
Q. What is the mechanism of action of abciximab in platelet inhibition?
this compound is a chimeric monoclonal antibody Fab fragment that binds irreversibly to the glycoprotein (GP) IIb/IIIa receptor on platelets, blocking fibrinogen, von Willebrand factor, and other ligands from binding. This prevents platelet aggregation and thrombus formation. It also inhibits the vitronectin (αvβ3) receptor on endothelial/smooth muscle cells and the Mac-1 receptor on leukocytes, reducing cell adhesion and inflammation .
- Methodological Note: Use flow cytometry or platelet aggregation assays (e.g., light transmission aggregometry) to quantify receptor occupancy and inhibition efficacy.
Q. What is the recommended dosing regimen for this compound in PCI settings?
The standard protocol includes an intravenous bolus (0.25 mg/kg) followed by a 12-hour infusion (0.125 µg/kg/min). Intracoronary administration (off-label) is debated, with mixed evidence on efficacy .
- Key Trial Data:
| Route | Mortality Reduction (30-day) | Major Bleeding Risk |
|---|---|---|
| IV | 2.4% vs 3.4% (PCI patients) | 4.7% vs 4.1% (NS) |
| Intracoronary | 45% RR reduction in MACE | No increased risk |
Q. Does this compound increase stroke risk in PCI patients?
A pooled analysis of 8,555 patients across four trials found no significant difference in hemorrhagic or non-hemorrhagic stroke rates between this compound and placebo (0.40% vs 0.29%, P=0.46). Risk mitigation involves low-dose, weight-adjusted heparin .
Advanced Research Questions
Q. How does this compound’s efficacy vary between primary PCI and fibrinolysis in STEMI?
Meta-analyses show this compound reduces 30-day mortality in primary PCI (2.4% vs 3.4%, P=0.047) but not in fibrinolysis. Reinfarction rates decline in both groups, but major bleeding rises with fibrinolysis (5.2% vs 3.1%, P<0.001) .
- Methodological Insight: Stratify trials by reperfusion strategy (PCI vs fibrinolysis) and adjust for heparin dosing to isolate this compound’s effect.
Q. Why do some trials report contradictory results on this compound’s benefit in diabetic patients?
A meta-analysis of 9 trials found no reduction in MACEs in diabetic patients pretreated with thienopyridines (e.g., clopidogrel 600 mg), suggesting potent P2Y12 inhibition may negate this compound’s additive effect. Sensitivity analyses confirmed consistency across loading doses and stent types .
- Recommendation: Use platelet reactivity assays (e.g., VerifyNow) to identify residual platelet activity in high-risk subgroups.
Q. What is the evidence for intracoronary vs intravenous this compound administration?
A meta-analysis of 3,916 ACS patients found intracoronary administration reduced major cardiovascular events by 45% (RR 0.56, 95% CI 0.42–0.72) and reinfarction by 41% (RR 0.72, 95% CI 0.56–0.93) compared to IV, without increasing bleeding .
- Limitations: Heterogeneity in thrombus aspiration protocols and lack of long-term follow-up in most trials.
Q. How does this compound interact with clopidogrel pretreatment in elective PCI?
The ISAR-REACT trial (n=2,159) showed no 30-day clinical benefit with this compound in patients pretreated with 600 mg clopidogrel (4% vs 4% composite endpoint, P=0.82). Profound thrombocytopenia was higher with this compound (1% vs 0%, P=0.002) .
- Design Consideration: Use high-sensitivity troponin assays to detect periprocedural MI and refine endpoint definitions.
Q. What explains this compound’s long-term mortality reduction in STEMI registries?
Pooled data from ADMIRAL and ACE trials demonstrated sustained 3-year survival benefits (10.9% vs 14.3% mortality, P=0.052), attributed to reduced reinfarction (2.3% vs 5.5%, P=0.013) and microvascular protection .
Methodological Considerations
Q. How should researchers reconcile contradictory findings in this compound meta-analyses?
- Heterogeneity Factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
